molecular formula C24H30N4 B5147559 6-Methyl-2-(4-pentylpiperazin-1-yl)-4-phenylquinazoline

6-Methyl-2-(4-pentylpiperazin-1-yl)-4-phenylquinazoline

Cat. No.: B5147559
M. Wt: 374.5 g/mol
InChI Key: HUJZSNGLURYPRD-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-pentylpiperazin-1-yl)-4-phenylquinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a methyl group, a pentylpiperazine moiety, and a phenyl group, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

6-methyl-2-(4-pentylpiperazin-1-yl)-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4/c1-3-4-8-13-27-14-16-28(17-15-27)24-25-22-12-11-19(2)18-21(22)23(26-24)20-9-6-5-7-10-20/h5-7,9-12,18H,3-4,8,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJZSNGLURYPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-pentylpiperazin-1-yl)-4-phenylquinazoline typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, piperazine, and various alkylating agents. The reaction conditions may involve:

    Heating: Elevated temperatures to facilitate the reaction.

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Organic solvents like dichloromethane or ethanol to dissolve reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include:

    Purification: Techniques like recrystallization or chromatography to purify the final product.

    Quality Control: Analytical methods such as HPLC or NMR to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-pentylpiperazin-1-yl)-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

6-Methyl-2-(4-pentylpiperazin-1-yl)-4-phenylquinazoline has been explored for various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-pentylpiperazin-1-yl)-4-phenylquinazoline involves its interaction with specific molecular targets and pathways. It may:

    Bind to Receptors: Interact with cellular receptors to modulate their activity.

    Inhibit Enzymes: Block the activity of enzymes involved in disease pathways.

    Modulate Signaling Pathways: Affect intracellular signaling cascades that regulate cell function and survival.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Piperazine Derivatives: Compounds featuring the piperazine moiety with various alkyl or aryl groups.

Uniqueness

6-Methyl-2-(4-pentylpiperazin-1-yl)-4-phenylquinazoline is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinazoline or piperazine derivatives.

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